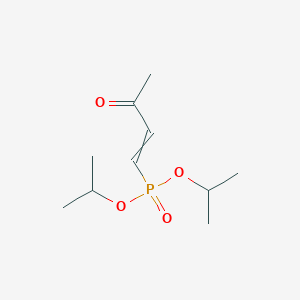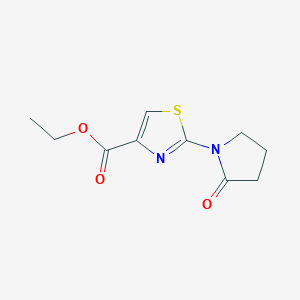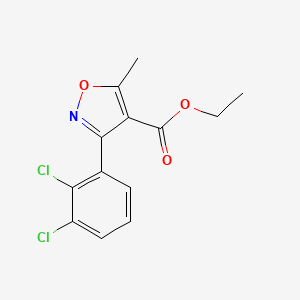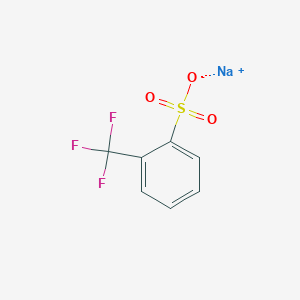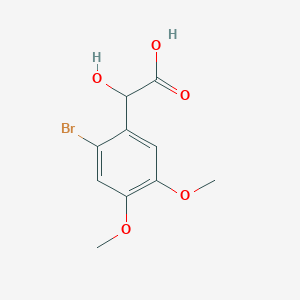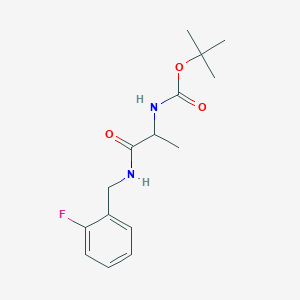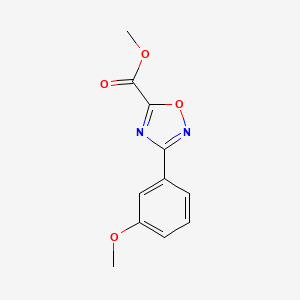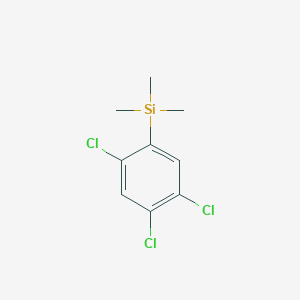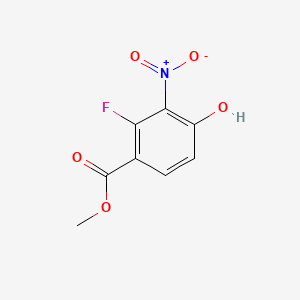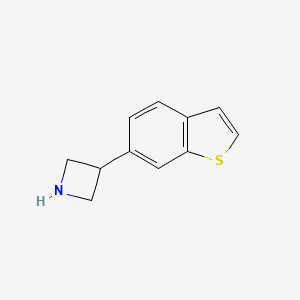
3-(6-Benzothienyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Benzothienyl)azetidine is a heterocyclic compound featuring an azetidine ring substituted with a benzothienyl group Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity and stability properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(6-Benzothienyl)azetidine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production of azetidines often employs scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate . This method allows for the preparation of azetidines bearing various substituents, including benzothienyl groups.
Análisis De Reacciones Químicas
Types of Reactions: 3-(6-Benzothienyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothienyl group to a dihydrobenzothienyl derivative.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothienyl derivatives.
Substitution: Functionalized azetidines with various substituents.
Aplicaciones Científicas De Investigación
3-(6-Benzothienyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-(6-Benzothienyl)azetidine involves its interaction with molecular targets through its azetidine ring and benzothienyl group. The ring strain in the azetidine moiety facilitates its reactivity, allowing it to interact with enzymes and receptors. The benzothienyl group can engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets .
Comparación Con Compuestos Similares
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
Benzothiophene: A fused aromatic ring system containing sulfur, similar to the benzothienyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Uniqueness: 3-(6-Benzothienyl)azetidine combines the unique properties of both azetidine and benzothiophene, offering a balance of stability and reactivity.
Propiedades
Fórmula molecular |
C11H11NS |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
3-(1-benzothiophen-6-yl)azetidine |
InChI |
InChI=1S/C11H11NS/c1-2-9(10-6-12-7-10)5-11-8(1)3-4-13-11/h1-5,10,12H,6-7H2 |
Clave InChI |
QAASXUPQKQNLSW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC3=C(C=C2)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)
